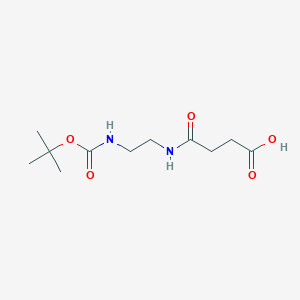

n-(2-Boc-amino-ethyl)-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

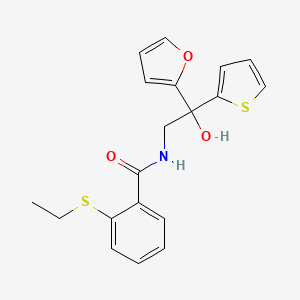

N-(2-Boc-amino-ethyl)-succinamic acid, also known as Boc-NESA, is an amino acid derivative that has been used in a variety of scientific applications. It is a versatile compound that is used in organic synthesis and biochemistry. Boc-NESA has been used in the synthesis of peptides, proteins, and other biological molecules, as well as for bioconjugation reactions. It is also used in the study of enzyme kinetics and other biochemical processes.

科学的研究の応用

Synthesis of Peptide Nucleic Acid (PNA) Monomers

N-(2-Boc-amino-ethyl)-succinamic acid: is a crucial intermediate in the synthesis of PNA monomers. PNAs are analogs of DNA with a peptide backbone, which makes them resistant to enzymatic degradation and ideal for therapeutic and diagnostic applications . The synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester , a PNA monomer, has been reported with a high yield of 96%, indicating the efficiency of using N-(2-Boc-amino-ethyl)-succinamic acid in PNA-related research .

Antigene and Molecular Sensors

Due to its role in PNA synthesis, N-(2-Boc-amino-ethyl)-succinamic acid contributes to the development of antigene strategies and molecular sensors. These applications are significant in the biomedical field, where PNAs can be used to bind to specific DNA or RNA sequences, thereby inhibiting gene expression or serving as molecular probes .

Eco-Friendly Chemical Synthesis

The compound is involved in green chemistry approaches, where it is used for BOC protection of amines in a catalyst and solvent-free media. This method is eco-friendly and aligns with the principles of sustainable technology, avoiding the use of harmful solvents and reducing waste .

Pharmaceutical Applications

In pharmaceutical research, N-(2-Boc-amino-ethyl)-succinamic acid is used for the protection of amine functionalities in drug molecules. This step is crucial in the multi-step synthesis of complex pharmaceuticals, where protecting groups are necessary to prevent unwanted reactions at active sites .

Cost-Effective Route for Synthesis

The compound provides a cost-effective route for the synthesis of various intermediates. Its use in the scalable and cost-effective synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate, with a yield of 98%, exemplifies its role in reducing the overall cost of chemical synthesis .

Research and Development of Genetic Polymers

N-(2-Boc-amino-ethyl)-succinamic acid: is also instrumental in the research and development of genetic polymers like Hexitol Nucleic Acid (HNA). These polymers have potential applications in the design of functional genetic materials .

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules that contain nitrogen, such as carbamate or BOC amine compounds. These molecules are frequently found in biologically active compounds and are important in organic synthesis .

Improved Synthesis Processes

N-(2-Boc-amino-ethyl)-succinamic acid: contributes to improved synthesis processes for various compounds. The invention related to its synthesis provides a stable, non-hygroscopic solid that is convenient for handling and storage, facilitating further research and application .

作用機序

Target of Action

N-(2-Boc-amino-ethyl)-succinamic acid is a compound that is primarily used in the synthesis of peptide nucleic acid (PNA) monomers . The primary targets of this compound are the nucleobases of DNA, which are retained and replaced by a pseudo-peptide backbone .

Mode of Action

The compound interacts with its targets through a process known as reductive alkylation . This involves the direct coupling of the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . The Boc group in the compound serves as a protective group, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of PNA monomers . The compound plays a crucial role in the formation of a new nucleic acid analogous to natural nucleic acid, composed of (2-aminoethyl)glycine repeat units .

Pharmacokinetics

The boc group in the compound is usually removed with acid , suggesting that the compound’s bioavailability may be influenced by the pH of its environment.

Result of Action

The result of the compound’s action is the synthesis of PNA monomers . These monomers can be used in various synthetic applications, including the biomedical and diagnostic field as antigene and molecular sensors .

Action Environment

The action of N-(2-Boc-amino-ethyl)-succinamic acid can be influenced by environmental factors such as pH. The Boc group in the compound is stable towards most nucleophiles and bases , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of these substances in its environment.

特性

IUPAC Name |

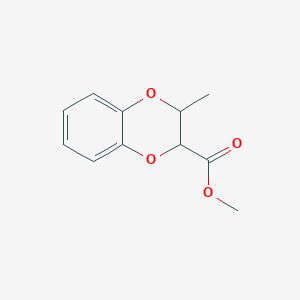

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZIRNMWZZZHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)